molecular formula C19H21F3N2O2S B1192433 N-(5,7-dichloro-1,3-benzothiazol-2-yl)-5-methylbicyclo[3.3.1]nonane-1-carboxamide

N-(5,7-dichloro-1,3-benzothiazol-2-yl)-5-methylbicyclo[3.3.1]nonane-1-carboxamide

Cat. No. B1192433
M. Wt: 398.44
InChI Key: DJVRLBSDVPLXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CRS400393 is a potent and mycobacteria-specific antimycobacterial agent which targets MmpL3, which is a mycobacterial mycolic acid transporter.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Researchers have explored the synthesis and biological evaluation of benzothiazole derivatives. One study focused on developing biologically stable derivatives with significant in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).

Antitumor Activity

  • Another study synthesized a series of compounds related to benzothiazole and investigated their antitumor activity, finding that some derivatives showed significant ability to inhibit the in vitro growth of human tumor cells (Ostapiuk et al., 2017).

Diuretic Activity

  • The synthesis and in vivo diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives have been studied. Among these, certain compounds showed promising diuretic properties (Yar & Ansari, 2009).

Conformational Studies

  • Researchers have also conducted structural and conformational studies on amides derived from related bicyclic compounds, providing insights into their chemical properties (Fernández et al., 1992).

Antibacterial and Antifungal Properties

  • The antimicrobial activities of benzothiazole derivatives have been explored, with certain compounds showing effectiveness against bacterial and fungal strains (Özden et al., 2011).

Chemosensor Applications

  • Some derivatives of benzothiazole have been synthesized for use as chemosensors for cyanide anions, indicating potential applications in environmental monitoring and analytical chemistry (Wang et al., 2015).

Antipsychotic Potential

  • Heterocyclic analogues of benzothiazole compounds have been evaluated as potential antipsychotic agents, showing promising in vivo activities (Norman et al., 1996).

Electrophilic Cyclization Research

  • Studies on the electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides have been conducted, expanding the understanding of chemical reactions involving benzothiazole-related compounds (Bondarenko et al., 2015).

properties

Product Name

N-(5,7-dichloro-1,3-benzothiazol-2-yl)-5-methylbicyclo[3.3.1]nonane-1-carboxamide

Molecular Formula

C19H21F3N2O2S

Molecular Weight

398.44

IUPAC Name

N-(5,7-dichloro-1,3-benzothiazol-2-yl)-5-methylbicyclo[3.3.1]nonane-1-carboxamide

InChI

InChI=1S/C18H20Cl2N2OS/c1-17-4-2-6-18(10-17,7-3-5-17)15(23)22-16-21-13-9-11(19)8-12(20)14(13)24-16/h8-9H,2-7,10H2,1H3,(H,21,22,23)

InChI Key

DJVRLBSDVPLXGU-UHFFFAOYSA-N

SMILES

CC12CCCC(C1)(CCC2)C(=O)NC3=NC4=C(S3)C(=CC(=C4)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CRS-400393;  CRS 400393;  CRS400393

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5,7-dichloro-1,3-benzothiazol-2-yl)-5-methylbicyclo[3.3.1]nonane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5,7-dichloro-1,3-benzothiazol-2-yl)-5-methylbicyclo[3.3.1]nonane-1-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(5,7-dichloro-1,3-benzothiazol-2-yl)-5-methylbicyclo[3.3.1]nonane-1-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(5,7-dichloro-1,3-benzothiazol-2-yl)-5-methylbicyclo[3.3.1]nonane-1-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(5,7-dichloro-1,3-benzothiazol-2-yl)-5-methylbicyclo[3.3.1]nonane-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(5,7-dichloro-1,3-benzothiazol-2-yl)-5-methylbicyclo[3.3.1]nonane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.